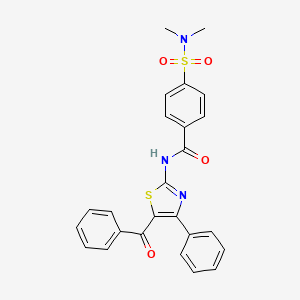

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylsulfamoyl)benzamide

Description

This compound features a 1,3-thiazole core substituted with a benzoyl group at position 5, a phenyl group at position 4, and a 4-(dimethylsulfamoyl)benzamide moiety at position 2. Its molecular framework is tailored for biological targeting, likely influencing kinase or enzyme inhibition due to the thiazole-sulfonamide pharmacophore .

Properties

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O4S2/c1-28(2)34(31,32)20-15-13-19(14-16-20)24(30)27-25-26-21(17-9-5-3-6-10-17)23(33-25)22(29)18-11-7-4-8-12-18/h3-16H,1-2H3,(H,26,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZZJBVASZFYEAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylsulfamoyl)benzamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from diverse studies to present a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound features a thiazole ring, a benzoyl group, and a dimethylsulfamoyl moiety. The synthesis typically involves the following steps:

- Formation of the Thiazole Ring : Cyclization of α-haloketones with thioureas under acidic or basic conditions.

- Introduction of the Benzoyl Group : Achieved through Friedel-Crafts acylation using benzoyl chloride.

- Attachment of Dimethylsulfamoyl Group : This can be accomplished via nucleophilic substitution reactions involving appropriate sulfonamide derivatives.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Data

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 18 | 100 |

| Aspergillus niger | 12 | 100 |

The cup plate method was utilized for testing antimicrobial efficacy, revealing that the compound's activity is concentration-dependent .

Anticancer Activity

In addition to antimicrobial properties, this compound has shown promise in anticancer research. Studies have indicated that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity Summary

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |

| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |

| A549 (Lung Cancer) | 12 | Inhibition of migration |

The compound's cytotoxic effects were evaluated using MTT assays, demonstrating its potential as a therapeutic agent against various cancer types .

Study on Antimicrobial Efficacy

In a controlled study, this compound was tested alongside standard antibiotics. The results showed that it exhibited comparable or superior activity against resistant strains of Escherichia coli and Staphylococcus aureus. This suggests that the compound could be a candidate for developing new antimicrobial agents .

Study on Anticancer Properties

A recent investigation into the anticancer properties revealed that the compound effectively inhibited the growth of MCF-7 cells by inducing apoptosis via the mitochondrial pathway. The study highlighted its potential as a lead compound for further development in cancer therapy .

Scientific Research Applications

Chemical Structure and Synthesis

Chemical Structure:

The compound features a thiazole ring, a benzoyl group, and a dimethylsulfamoyl moiety. Its molecular formula is , with a molecular weight of approximately 454.51 g/mol.

Synthesis:

The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylsulfamoyl)benzamide typically involves several steps:

- Formation of the Thiazole Ring: This can be achieved through cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

- Introduction of the Benzoyl Group: Utilized via Friedel-Crafts acylation with benzoyl chloride.

- Attachment of Dimethylsulfamoyl Group: The final step involves coupling with dimethylsulfamide using coupling agents like carbodiimides.

Biological Activities

This compound exhibits various biological activities, which can be summarized as follows:

1. Antimicrobial Activity:

Research indicates that thiazole derivatives possess significant antimicrobial properties. In vitro studies have shown that this compound demonstrates efficacy against various bacterial strains and fungi. The mechanism involves disruption of microbial cell walls and inhibition of nucleic acid synthesis.

Case Study:

A study evaluated the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus, revealing a minimum inhibitory concentration (MIC) of 1 µg/mL, demonstrating its potential as an antibacterial agent .

2. Anticancer Potential:

Thiazole derivatives have been investigated for their anticancer properties due to their ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells.

Case Study:

In a study assessing the anticancer activity against human colorectal carcinoma cell lines (HCT116), this compound showed promising results with an IC50 value lower than standard chemotherapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Thiazole-Benzamide Derivatives

N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-benzylbenzamide ()

- Structural Differences : Replaces the dimethylsulfamoyl group with a benzyl substituent.

- Impact: The benzyl group increases lipophilicity (clogP ≈ 5.2 vs.

- Synthesis : Similar multi-step condensation pathways involving hydrazide intermediates, as seen in and .

Compound 50: N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide ()

- Structural Differences : Lacks the 5-benzoyl and 4-phenyl groups on the thiazole ring; instead, a 4-bromophenyl group is present.

- Biological Relevance : Demonstrates NF-κB signal potentiation, suggesting the dimethylsulfamoyl-thiazole scaffold is critical for modulating inflammatory pathways. The bromine atom may enhance halogen bonding in target interactions .

Sulfonamide and Sulfonyl Variants

2-Methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide ()

- Structural Differences : Substitutes dimethylsulfamoyl with a morpholine-sulfonyl group and introduces a pyridinyl-thiazole moiety.

- Functional Impact : The morpholine group improves aqueous solubility (predicted logS ≈ -3.1 vs. -4.2 for the target compound), while the pyridine ring may enable π-π stacking in binding pockets .

Filapixant ()

- Structural Differences : Incorporates a trifluoromethylpyrimidine-ethyl group and a methylmorpholinylmethoxy substituent on the benzamide.

- Biological Activity: Acts as a purinoreceptor antagonist, highlighting how electron-withdrawing groups (e.g., CF₃) and complex heterocycles can refine receptor specificity compared to the simpler dimethylsulfamoyl group in the target compound .

Triazole and Thiazole Hybrids ()

- Example: 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide

- Key Differences : Replaces dimethylsulfamoyl with a sulfanyl-triazole group.

- Activity : Moderate similarity scores (0.500) to the target compound suggest overlapping pharmacophoric features but divergent bioactivity due to the triazole’s ability to chelate metal ions or engage in dipole interactions .

Q & A

Q. Key Considerations :

- The dimethylsulfamoyl group is electron-withdrawing; adjust stoichiometry to avoid over-acylation of the thiazole amine.

- Use inert atmosphere (N₂/Ar) to prevent oxidation of the thiazole sulfur .

Basic: What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- HPLC-MS : Employ reverse-phase C18 columns with a water/acetonitrile gradient (0.1% TFA modifier) to assess purity. Expected [M+H]⁺ ion matches theoretical m/z (e.g., ~520–550 range, depending on substituents) .

- ¹H/¹³C NMR : Key diagnostic signals include:

- Single-Crystal X-ray Diffraction : For unambiguous structural confirmation, grow crystals via slow evaporation (CH₃OH/CHCl₃). Refinement using SHELXL (via Olex2 or similar software) resolves bond lengths/angles and hydrogen-bonding networks .

Advanced: How can computational methods (e.g., Multiwfn, docking) elucidate electronic properties and target interactions?

Methodological Answer:

- Wavefunction Analysis (Multiwfn) :

- Molecular Docking :

Contradiction Note : Computational predictions may conflict with crystallographic data (e.g., hydrogen-bonding patterns). Cross-validate with experimental density functional theory (DFT) studies .

Advanced: How to resolve discrepancies in reported biological activity (e.g., Hec1/Nek2 inhibition vs. PFOR enzyme antagonism)?

Methodological Answer:

- Mechanistic Profiling :

- Structural Analysis : Overlay docking poses (Hec1/Nek2) with crystallographic data from PFOR-bound analogs (e.g., nitazoxanide derivatives) to identify overlapping pharmacophores .

Data Reconciliation : Discrepancies may arise from assay conditions (e.g., redox state affecting thiazole reactivity) or off-target interactions. Perform dose-response curves under standardized protocols .

Advanced: What crystallization strategies mitigate challenges in obtaining high-quality single crystals for X-ray studies?

Methodological Answer:

- Solvent Screening : Test mixed solvents (e.g., CH₃OH/DCM, EtOAc/hexane) to balance solubility and volatility.

- Additive Use : Introduce co-formers (e.g., acetic acid) to stabilize hydrogen-bonded networks.

- Temperature Gradients : Slow cooling (0.1°C/min) from saturated solution reduces nucleation defects .

Example : Crystals of a related thiazol-2-yl benzamide grew in CH₃OH with centrosymmetric dimers via N–H···N hydrogen bonds (R-factor < 5%) .

Basic: How to optimize reaction yields when introducing the dimethylsulfamoyl group?

Methodological Answer:

- Activation : Pre-activate 4-(dimethylsulfamoyl)benzoic acid with HATU/DIPEA in DMF to form the active ester.

- Coupling : Add the thiazole-2-amine at 0°C, then warm to room temperature. Yields >70% are achievable with excess (1.2 eq) activated ester .

Troubleshooting : If sulfonamide decomposition occurs, replace DMF with dichloromethane and reduce reaction temperature to –10°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.